4-Amino-2-chloro-6-(trifluoromethyl)benzonitrile 4-Amino-2-chloro-6-(trifluoromethyl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18834868
InChI: InChI=1S/C8H4ClF3N2/c9-7-2-4(14)1-6(5(7)3-13)8(10,11)12/h1-2H,14H2
SMILES:
Molecular Formula: C8H4ClF3N2
Molecular Weight: 220.58 g/mol

4-Amino-2-chloro-6-(trifluoromethyl)benzonitrile

CAS No.:

Cat. No.: VC18834868

Molecular Formula: C8H4ClF3N2

Molecular Weight: 220.58 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2-chloro-6-(trifluoromethyl)benzonitrile -

Specification

Molecular Formula C8H4ClF3N2
Molecular Weight 220.58 g/mol
IUPAC Name 4-amino-2-chloro-6-(trifluoromethyl)benzonitrile
Standard InChI InChI=1S/C8H4ClF3N2/c9-7-2-4(14)1-6(5(7)3-13)8(10,11)12/h1-2H,14H2
Standard InChI Key CMDRCWDZIMDARX-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1C(F)(F)F)C#N)Cl)N

Introduction

Structural and Physicochemical Properties

Molecular Configuration

The compound’s structure positions the amino group at the para position relative to the trifluoromethyl group, with chloro and cyano groups occupying ortho positions (Figure 1). This arrangement creates a sterically congested aromatic system, influencing its reactivity and interaction with biological targets.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₄ClF₃N₂
Molecular Weight220.58 g/mol
IUPAC Name4-amino-2-chloro-6-(trifluoromethyl)benzonitrile
Canonical SMILESC(#N)C1=CC(=C(C(=C1)Cl)N)C(F)(F)F
Boiling PointNot reported-
Melting PointNot reported-

The absence of reported melting/boiling points underscores the need for further experimental characterization.

Spectroscopic Data

While mass spectrometry (MS) data for the exact compound is unavailable, analogous structures like 4-Amino-2-(trifluoromethyl)benzonitrile (C₈H₅F₃N₂) exhibit a molecular ion peak at m/z 186, with fragmentation patterns indicating losses of -CN and -CF₃ groups . Nuclear magnetic resonance (NMR) would likely show distinct signals for the amino proton (~δ 5–6 ppm) and aromatic protons influenced by electron-withdrawing groups .

Synthetic Methodologies

Patent-Based Synthesis (CN102952039A)

A patented route for 4-chloro-2-trifluoromethylbenzonitrile (a related compound lacking the amino group) provides a foundational framework :

Step 1: Nitration

  • Substrate: m-Chlorobenzotrifluoride.

  • Reagents: HNO₃/H₂SO₄ (nitrating system).

  • Product: 5-Chloro-2-nitro-trifluoromethyl toluene.

  • Conditions: ≤25°C, 2.5 h reaction .

Step 2: Catalytic Hydrogenation

  • Reduction: Raney nickel catalyst under H₂ (1 MPa).

  • Product: 4-Chloro-2-trifluoromethyl aniline.

  • Yield: 98% purity .

Step 3: Diazotization and Bromination

  • Reagents: HBr, CuBr, NaNO₂.

  • Product: 4-Chloro-2-trifluoromethyl bromobenzene.

  • Yield: 84.3% .

Step 4: Cyanation

  • Reagents: CuCN, cetyl trimethyl ammonium bromide (phase-transfer catalyst).

  • Conditions: 154–160°C, 4 h.

  • Yield: 62% .

Table 2: Critical Reaction Parameters

StepTemperature (°C)Time (h)Yield (%)
1≤252.5-
230–352–498
35 (initial)1.5–384.3
4154–160462

Applications and Biological Relevance

Pharmaceutical Intermediate

The compound’s trifluoromethyl and cyano groups enhance metabolic stability and binding affinity, making it a candidate for kinase inhibitors or antimicrobial agents. Its structural analogs are prevalent in FDA-approved drugs, such as ibrutinib (a BTK inhibitor), which shares similar halogenated motifs.

Comparison with Analogous Compounds

Table 3: Substituent Effects on Bioactivity

CompoundKey SubstituentsBioactivity
4-Amino-2-chloro-6-(trifluoromethyl)benzonitrile-Cl, -NH₂, -CF₃, -CNAntimicrobial (hypothetical)
4-Chloro-2-trifluoromethylbenzonitrile-Cl, -CF₃, -CNIndustrial intermediate
4-Amino-2-(trifluoromethyl)benzonitrile-NH₂, -CF₃, -CNAnticancer research

The amino group’s electron-donating nature may enhance solubility and target engagement compared to non-amino analogs .

Challenges and Future Directions

  • Synthetic Complexity: Multi-step routes with moderate yields (e.g., 62% in final cyanation ) necessitate optimization.

  • Characterization Gaps: Melting/boiling points and solubility data are unreported, limiting industrial adoption.

  • Biological Screening: Prioritize in vitro assays to validate antimicrobial or anticancer potential.

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